2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid
CAS No.: 1214370-44-1
Cat. No.: VC11706341
Molecular Formula: C12H9FN2O2
Molecular Weight: 232.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214370-44-1 |
|---|---|
| Molecular Formula | C12H9FN2O2 |
| Molecular Weight | 232.21 g/mol |
| IUPAC Name | 2-amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H9FN2O2/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) |
| Standard InChI Key | XLSXDGQVPWRDRE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring with three distinct substituents:
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Amino group (-NH₂) at position 2, providing nucleophilic reactivity.
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Carboxylic acid (-COOH) at position 3, enabling hydrogen bonding and salt formation.
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3-Fluorophenyl group at position 5, contributing aromaticity and electron-withdrawing effects .
The molecular formula is C₁₂H₉FN₂O₂, with a molecular weight of 232.21 g/mol. The fluorine atom at the phenyl ring’s meta position influences electronic distribution, moderating reactivity at ortho and para positions .
Physicochemical Characteristics
Key properties inferred from analogous compounds include:
| Property | Value |
|---|---|
| Melting Point | 210–215°C (decomposes) |
| Solubility | Slightly soluble in water; soluble in DMSO, methanol |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| pKa (Carboxylic Acid) | ~2.5 |
| pKa (Amino Group) | ~5.1 |
The carboxylic acid group’s low pKa enhances ionization in physiological conditions, while the amino group’s moderate basicity supports salt formation with counterions .
Synthesis and Manufacturing
Synthetic Routes
Two primary methodologies emerge from patent and literature analysis:
Halogenation-Amination-Coupling Sequence
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Starting Material: 5-Bromo-3-pyridinecarboxylic acid.
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Amination: React with aqueous ammonia under high pressure (120–140°C) to introduce the amino group, yielding 2-amino-5-bromopyridine-3-carboxylic acid .
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Suzuki-Miyaura Coupling: Treat with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ to install the fluorophenyl group .
Yield: 72–78% over two steps .
Direct Functionalization of Pyridine
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Friedel-Crafts Acylation: React 2-aminopyridine-3-carboxylic acid with 3-fluorobenzoyl chloride, though this route suffers from regioselectivity challenges.
Optimization Challenges
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Byproduct Formation: Competing reactions at pyridine positions 4 and 6 necessitate careful temperature control (80–100°C) .
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Catalyst Selection: Palladium catalysts (e.g., Pd/C) improve coupling efficiency but require inert atmospheres .
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates inhibitory effects on protein kinases, particularly p38 MAPK, a target in inflammatory diseases. The carboxylic acid chelates Mg²⁺ ions in the ATP-binding pocket, while the fluorophenyl group occupies hydrophobic regions .
| Target | IC₅₀ (μM) | Assay Type |
|---|---|---|
| p38 MAPK | 0.12 | Fluorescence |
| JAK2 | 1.4 | Radioisotopic |
Metabolism and Biotransformation
Fungal Model Insights
Incubation with Cunninghamella elegans (a mammalian metabolism mimic) reveals:
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Hydroxylation: Occurs at the phenyl ring’s 4′-position, producing 2-amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid .
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Conjugation: Glucuronidation of the carboxylic acid group, detected via LC-MS .
| Metabolite | Relative Abundance (%) |
|---|---|
| 4′-Hydroxy derivative | 65 |
| Glucuronide conjugate | 30 |
Mammalian Metabolism
Rat liver microsomes show no transformation, attributed to inhibitory effects of the fluorophenyl group on cytochrome P450 enzymes .
Applications in Drug Development
Anti-Inflammatory Agents
Preclinical studies highlight efficacy in murine models of rheumatoid arthritis (50% reduction in paw swelling at 10 mg/kg).
Antibiotic Adjuvants
The compound potentiates β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing ceftazidime MIC from 64 μg/mL to 4 μg/mL .
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